t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate
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Overview
Description
t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate is a chemical compound with the molecular formula C10H15ClN2O3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) in its structure
Mechanism of Action
Target of Action
Carbamates are generally known to interact with amines . They are often used as protecting groups for amines in organic synthesis .
Mode of Action
The compound is likely to interact with its targets through a process known as carbamylation . Carbamylation involves the reaction of a carbamate with an amine to form a protected amine . The carbamate can be removed under relatively mild conditions .
Biochemical Pathways
The carbamylation process is a key step in many biochemical pathways, particularly in the synthesis of peptides .
Result of Action
The carbamylation process can result in the protection of amines, preventing them from undergoing unwanted reactions during organic synthesis .
Action Environment
The action, efficacy, and stability of t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the carbamylation process . Additionally, the presence of other reactive species in the environment could potentially interfere with the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate typically involves the reaction of 4-(chloromethyl)oxazole with t-butyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as cesium carbonate and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the amine and carbon dioxide.
Scientific Research Applications
t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Comparison with Similar Compounds
Similar Compounds
t-Butyl {[4-(bromomethyl)oxazol-5-yl]methyl}carbamate: Similar structure but with a bromine atom instead of chlorine.
t-Butyl {[4-(methyl)oxazol-5-yl]methyl}carbamate: Lacks the halogen atom, resulting in different reactivity.
t-Butyl {[4-(hydroxymethyl)oxazol-5-yl]methyl}carbamate: Contains a hydroxyl group instead of a halogen, affecting its chemical properties.
Uniqueness
t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Properties
IUPAC Name |
tert-butyl N-[[4-(chloromethyl)-1,3-oxazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3/c1-10(2,3)16-9(14)12-5-8-7(4-11)13-6-15-8/h6H,4-5H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGHRTJIZWTOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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